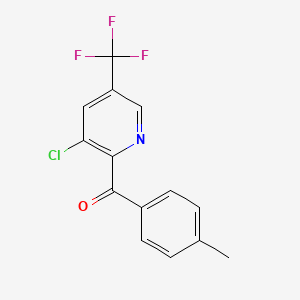

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone

Beschreibung

Structural Identification and Nomenclature

This compound is characterized by the molecular formula C14H9ClF3NO and possesses a molecular weight of 299.67 grams per mole. The compound is registered under the Chemical Abstracts Service number 1823182-76-8 and maintains the identifier MFCD29042692 in chemical databases. The International Union of Pure and Applied Chemistry name for this compound is [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methylphenyl)methanone, which precisely describes the structural arrangement of its constituent elements.

The molecular architecture consists of a pyridine ring bearing two significant substituents: a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. The 2-position of the pyridine ring is connected to a carbonyl group, which in turn is bonded to a p-tolyl group (4-methylphenyl). This structural arrangement creates a ketone functionality that bridges the substituted pyridine and the aromatic methyl-substituted benzene ring.

The compound exhibits multiple synonymous names in chemical literature, including 3-chloro-2-(4-methylbenzoyl)-5-(trifluoromethyl)pyridine and [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methylphenyl)methanone. The Simplified Molecular Input Line Entry System representation is CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl, which provides a linear notation for the complete molecular structure.

Table 1: Structural Properties of this compound

Historical Context in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which traces its origins to the early 19th century. The foundational work in heterocyclic chemistry began in 1818 when Brugnatelli successfully separated alloxan from uric acid, marking one of the first systematic studies of nitrogen-containing cyclic compounds. This was followed by significant developments throughout the 1800s, including Dobereiner's production of furan compounds using sulfuric acid with starch in 1832 and Runge's collection of pyrrole through dry distillation in 1834.

The Heterocyclic Group, which would later become the Heterocyclic and Synthesis Group, was formally established in 1967 by a consortium of heterocyclic chemists and gained approval from the Chemical Society on April 5, 1967. This organization held its inaugural scientific meeting in September 1967, with Alan Katritzky serving as the first Chairman and Gurnos Jones as the first Secretary/Treasurer. In 2001, the group expanded its scope and changed its name to the Heterocyclic and Synthesis Group to reflect the broader interests of its membership in synthetic organic chemistry.

The specific development of pyridine chemistry, which forms the core structure of this compound, has been particularly significant in the context of aromatic heterocycles. Pyridine represents an exemplary six-membered aromatic heterocycle with an electronic structure analogous to benzene, where five carbon atoms and one nitrogen atom are all sp2 hybridized. The nitrogen atom in pyridine contains a lone pair of electrons in an sp2 orbital that lies in the same plane as the ring and does not participate in the aromatic system.

Table 2: Key Historical Milestones in Heterocyclic Chemistry

Significance of Trifluoromethyl and Chloropyridine Motifs

The trifluoromethyl group incorporated in this compound represents one of the most significant functional groups in modern pharmaceutical and agrochemical chemistry. The trifluoromethyl moiety is widely recognized for its profound impact on molecular properties, particularly its ability to alter lipophilicity, acidity, and hydrogen bonding capabilities of the parent molecule. These unique electronic and steric properties stem from the high electronegativity of fluorine atoms and the strong carbon-fluorine bonds, which create distinctive molecular characteristics.

Research has demonstrated that trifluoromethylated heterocyclic compounds exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. Specifically, studies have shown that nitrogen-trifluoromethyl azoles display higher lipophilicity and increased metabolic stability, along with improved Caco-2 permeability when compared to their nitrogen-methyl analogues. The nitrogen-trifluoromethyl motif has shown excellent aqueous stability, particularly in azole systems, making it a valuable functional group for drug design applications.

The development of synthetic methods for trifluoromethylation has been actively pursued in academic research, with particular emphasis on direct methods for introducing trifluoromethyl groups into heteroaromatic systems. These methods have proven to be in extremely high demand across nearly every sector of the chemical industry. The operational simplicity of modern trifluoromethylation protocols, which can proceed at ambient temperature and demonstrate high functional group tolerance, has made these transformations particularly attractive for pharmaceutical applications.

The chloropyridine component of the compound also carries significant importance in pharmaceutical chemistry. 2-Chloropyridine, as a structural analogue, has been extensively utilized in the generation of fungicides, insecticides, antihistamines, and antiarrhythmic compounds. The chlorine substitution on the pyridine ring enhances the electrophilic character of the heterocycle and provides a reactive site for nucleophilic substitution reactions. This reactivity has been exploited in the synthesis of numerous commercial products, including pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide.

Molecular docking studies have revealed the specific importance of chloropyridine motifs in biological systems. Research on 3-chloropyridine-containing compounds has shown that these moieties can effectively bind to protein active sites, particularly in the S1 specificity pockets of various enzymes. The binding interactions are primarily mediated through hydrophobic contacts, and the chloropyridine function demonstrates strong propensity to enter specific binding pockets despite not resembling natural amino acid residues in chemical properties.

Table 3: Comparative Properties of Trifluoromethyl-Containing Heterocycles

The combination of trifluoromethyl and chloropyridine motifs in this compound represents a sophisticated approach to molecular design that leverages the advantageous properties of both functional groups. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, demonstrating the practical importance of this structural class. The compound exemplifies the modern approach to heterocyclic design, where multiple functional modifications are combined to optimize both chemical reactivity and biological activity profiles.

Eigenschaften

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO/c1-8-2-4-9(5-3-8)13(20)12-11(15)6-10(7-19-12)14(16,17)18/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAACQGIORHOGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(p-tolyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C13H10ClF3N

- Molecular Weight : 253.67 g/mol

- CAS Number : 79623-37-3

Antimicrobial Activity

Research indicates that compounds derived from pyridine structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. A study highlighted that certain trifluoromethylpyridine derivatives demonstrated potent activity against R. solanacearum, a plant pathogen, with some compounds achieving over 60% inhibition rates in vitro .

| Compound | Activity (%) | Target Organism |

|---|---|---|

| E6 | 67 | R. solanacearum |

| E13 | 63 | R. solanacearum |

Cytotoxicity and Anticancer Properties

In vitro assays have shown that this compound and its analogs possess cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values ranging from low micromolar to high micromolar concentrations, indicating promising anticancer potential.

The mechanism of action appears to involve the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

Study on Inhibition of Tubulin Polymerization

A specific study investigated the binding interactions of a related compound with tubulin, revealing that it effectively inhibited tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism was confirmed through docking simulations that indicated favorable binding poses within the colchicine site of tubulin .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that similar compounds can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages, suggesting a role in modulating inflammatory responses .

Safety and Toxicity

While the biological activities are promising, safety profiles must be considered. The compound is classified as harmful if swallowed and causes skin irritation . Therefore, appropriate safety measures should be taken when handling this compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of pyridinyl aryl ketones, which vary in substituents on both the pyridine ring and the aryl group. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues with Modified Aryl Groups

Analogues with Heterocyclic Modifications

Key Findings and Implications

Electron-Withdrawing Groups : The -Cl and -CF₃ substituents stabilize the pyridine ring but reduce nucleophilic reactivity, requiring tailored synthetic strategies (e.g., Claisen condensation, catalytic hydrogenation) .

Biological Activity : Fluorinated pyridinyl ketones exhibit pesticidal activity due to their resistance to metabolic degradation and strong binding to target enzymes (e.g., fungicides) .

Structural Flexibility : Modifications such as oxime, hydrazone, or piperazine groups expand applications into coordination chemistry and drug design .

Vorbereitungsmethoden

Fluorination and Chlorination of Pyridine Rings

- Starting from 2,3-dichloro-5-trifluoromethylpyridine, fluorination is carried out using fluorination reagents such as anhydrous potassium fluoride (KF) in the presence of phase transfer catalysts like benzyltriethylammonium chloride.

- Reaction conditions typically involve heating to 170 °C for 5 hours in solvents like N,N-dimethylacetamide (DMAC), followed by distillation to isolate 2-fluoro-3-chloro-5-trifluoromethylpyridine with yields around 97% and purity above 99.5%.

Cyanidation to Introduce Cyano Groups

- The fluorinated pyridine intermediate undergoes cyanidation using sodium cyanide in dichloroethane solvent, catalyzed by benzyltriethylammonium chloride.

- The reaction is conducted at mild temperatures (~20 °C) for 10 hours, followed by aqueous workup and distillation to afford 2-cyano-3-chloro-5-trifluoromethylpyridine with high purity (99.6%) and overall yield of 90.1% for the two-step sequence.

Amination and Other Functional Group Transformations

- Amination reactions are performed on chloro-5-trifluoromethylpyridine derivatives using amination reagents to replace fluorine atoms, followed by washing and vacuum distillation to purify the product.

- Activators such as 4-dimethylaminopyridine (DMAP) are used in solvent systems like acetone to facilitate substitution reactions, maintaining controlled molar ratios and reaction times.

Coupling with p-Tolyl Methanone

While direct detailed procedures for coupling the pyridine intermediate with the p-tolyl methanone group are less explicitly described in the available patents, typical methods in organic synthesis for such ketone formation include:

- Friedel-Crafts acylation using acid chlorides or anhydrides of p-tolyl carboxylic acid with the pyridinyl moiety.

- Use of base catalysts or Lewis acids (e.g., AlCl3) to promote the acylation reaction.

- Purification of the final ketone product by extraction, washing, drying, and vacuum distillation or recrystallization to achieve high purity.

Reaction Conditions and Parameters

| Step | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Fluorination | KF, benzyltriethylammonium chloride | DMAC | 170 | 5 | 97 | 99.5 | Phase transfer catalysis, high temp |

| Cyanidation | NaCN, benzyltriethylammonium chloride | Dichloroethane | 20 | 10 | - | 99.6 | Mild conditions, aqueous workup |

| Amination (substitution) | Amination reagent, DMAP | Acetone | Reflux (100-250) | 4-6 | >85 | - | Controlled molar ratios, washing steps |

| Purification | Vacuum distillation, washing | - | Reduced pressure | - | - | High purity | Removal of impurities and solvents |

Purification Techniques

- Vacuum distillation is widely used to isolate high-purity pyridine derivatives after reaction completion and washing steps.

- Washing with water or dilute acid/base solutions is employed to remove inorganic salts and unreacted reagents.

- Organic solvents such as dichloromethane and ethyl acetate are used for extraction and phase separation.

- Drying agents like magnesium sulfate are used before filtration to remove residual moisture.

Summary of Key Findings

- The preparation of this compound involves multi-step synthesis starting from halogenated pyridine derivatives.

- High-yield fluorination and cyanidation steps produce key intermediates with purities exceeding 99%, suitable for further functionalization.

- Use of phase transfer catalysts and mild reaction conditions improves yields and reduces environmental impact.

- Avoidance of highly toxic solvents and heavy metals in some methods enhances industrial scalability and cost-effectiveness.

- Purification by vacuum distillation and aqueous washing ensures the isolation of high-purity final products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.